

# Cross-study comparison of Dexrabeprazole clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Dexrabeprazole |           |  |  |  |
| Cat. No.:            | B173243        | Get Quote |  |  |  |

# Dexrabeprazole Clinical Trials: A Comparative Analysis

A review of clinical trial data for **dexrabeprazole**, the R-isomer of rabeprazole, reveals its efficacy and safety profile in the treatment of acid-peptic disorders, primarily gastroesophageal reflux disease (GERD). Comparative studies against its racemate, rabeprazole, and another commonly prescribed proton pump inhibitor (PPI), esomeprazole, provide valuable insights for researchers and drug development professionals. This guide synthesizes key findings from these trials, presenting a cross-study comparison of clinical outcomes.

# **Efficacy in Gastroesophageal Reflux Disease**

Clinical trials have consistently demonstrated the efficacy of **dexrabeprazole** in managing GERD symptoms and promoting the healing of erosive esophagitis.

## **Comparison with Rabeprazole**

Multiple studies have compared the efficacy of 10 mg **dexrabeprazole** with 20 mg rabeprazole in patients with GERD. A randomized, double-blind study involving 50 GERD patients showed that **dexrabeprazole** 10 mg was more effective than rabeprazole 20 mg in terms of healing endoscopic lesions and providing relief from regurgitation.[1][2][3][4] Notably, a significantly higher proportion of patients treated with **dexrabeprazole** experienced at least a 50% improvement in regurgitation symptoms (96%) compared to the rabeprazole group (60%).[1][2]



[3][4] Furthermore, the onset of symptom improvement was faster with **dexrabeprazole** (1.8  $\pm$  0.8 days) than with rabeprazole (2.6  $\pm$  1.4 days).[1][2][3][4] Another study with 50 patients also reported a significantly earlier onset of symptom improvement with **dexrabeprazole** (8.4  $\pm$  1.57 days) compared to rabeprazole (12.2  $\pm$  2.3 days).[5][6]

While both treatments effectively reduced heartburn and regurgitation symptoms, the incidence of improvement or healing of esophagitis was significantly higher in the **dexrabeprazole** group (95.2%) compared to the rabeprazole group (65.2%).[1][2][3][4]

## **Comparison with Esomeprazole**

A phase III, randomized, multicenter, double-blind clinical trial involving 230 patients with non-erosive GERD found that **dexrabeprazole** 10 mg daily is as effective as esomeprazole 20 mg daily.[7][8] Both treatments led to a statistically significant decrease in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.[7][8] There was no statistically significant difference between the two groups in terms of symptom improvement.[7][8] Furthermore, both drugs were well-tolerated and demonstrated a low incidence of adverse events.[7][8]

## Safety and Tolerability

Across the reviewed clinical trials, **dexrabeprazole** was found to be well-tolerated. In the comparative study against rabeprazole, no adverse drug reactions were reported in either group.[1][2][3] Similarly, the comparison with esomeprazole showed a low incidence of adverse events for both drugs.[7][8] A large-scale post-marketing surveillance study involving 4931 patients with acid peptic disorders further reconfirmed the safety and efficacy of **dexrabeprazole** 10 mg once daily for GERD and also indicated its effectiveness for peptic ulcers.[9]

# **Quantitative Data Summary**

Table 1: Dexrabeprazole vs. Rabeprazole in GERD



| Parameter                                 | Dexrabeprazol<br>e 10 mg | Rabeprazole<br>20 mg | P-value  | Reference    |
|-------------------------------------------|--------------------------|----------------------|----------|--------------|
| Symptom<br>Improvement                    |                          |                      |          |              |
| ≥ 50%<br>Improvement in<br>Regurgitation  | 96% of patients          | 60% of patients      | 0.002    | [1][2][3][4] |
| Onset of Symptom Improvement (Study 1)    | 1.8 ± 0.8 days           | 2.6 ± 1.4 days       | < 0.05   | [1][2][3][4] |
| Onset of Symptom Improvement (Study 2)    | 8.4 ± 1.57 days          | 12.2 ± 2.3 days      | < 0.0001 | [5][6]       |
| Endoscopic<br>Healing                     |                          |                      |          |              |
| Improvement/He<br>aling of<br>Esophagitis | 95.2% of patients        | 65.2% of patients    | 0.036    | [1][2][3][4] |
| Safety                                    |                          |                      |          |              |
| Adverse Drug<br>Reactions                 | None reported            | None reported        | -        | [1][2][3]    |

Table 2: Dexrabeprazole vs. Esomeprazole in Non-Erosive GERD



| Parameter                                         | Dexrabeprazol<br>e 10 mg | Esomeprazole<br>20 mg | P-value                                                                       | Reference |
|---------------------------------------------------|--------------------------|-----------------------|-------------------------------------------------------------------------------|-----------|
| Symptom<br>Improvement                            |                          |                       |                                                                               |           |
| Carlsson-Dent<br>Questionnaire<br>Score (28 days) | 2.12                     | 3.02                  | < 0.05 (both<br>effective, no<br>significant<br>difference<br>between groups) | [7][8]    |
| Quality of Life                                   |                          |                       |                                                                               |           |
| SF-36 Health<br>Questionnaire                     | Improved score           | Improved score        | No significant difference                                                     | [7]       |
| Safety                                            |                          |                       |                                                                               |           |
| Adverse Event<br>Incidence                        | Low                      | Low                   | No significant difference                                                     | [7][8]    |

# **Experimental Protocols**

The clinical trials cited in this guide employed randomized, double-blind methodologies. Key aspects of the experimental protocols are summarized below.

# Study Design: Dexrabeprazole vs. Rabeprazole

- Population: Patients diagnosed with GERD.[1][2][3][4]
- Intervention: Patients were randomly assigned to receive either dexrabeprazole 10 mg or rabeprazole 20 mg once daily for 28 days.[1][2][3][4]
- Efficacy Assessment:
  - Symptom improvement was evaluated using a visual analog scale (VAS) for heartburn and regurgitation.[1][2][3][4]



- Upper gastrointestinal endoscopy was conducted at baseline and after 28 days of therapy to assess for esophagitis, graded according to the Los Angeles Classification.[1][3]
- Safety Assessment: Incidence of any adverse drug reactions was recorded. Laboratory
  investigations were conducted at baseline and at the end of the study.[1][3]

## Study Design: Dexrabeprazole vs. Esomeprazole

- Population: 230 patients with non-erosive GERD.[7][8]
- Intervention: Patients were randomized to receive either dexrabeprazole 10 mg or esomeprazole 20 mg daily for four weeks.[7][8]
- Efficacy Assessment:
  - Severity of GERD symptoms (heartburn, regurgitation, epigastric pain, and dysphagia)
     was evaluated using a visual analogue scale.[7][8]
  - The Carlsson-Dent questionnaire was used to assess symptom scores.[7][8]
  - Quality of life was assessed using the SF-36 health questionnaire.
- Safety Assessment: The incidence of adverse events was monitored.[7][8]

#### **Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for the clinical trials discussed.





#### Click to download full resolution via product page

Caption: Generalized workflow of a randomized, double-blind clinical trial for **Dexrabeprazole**.

It is important to note that while these studies provide strong evidence for the efficacy and safety of **dexrabeprazole**, the detailed molecular signaling pathways underlying its action are not typically elucidated in clinical trial settings. Such information is generally derived from preclinical pharmacology and in vitro studies. The focus of these clinical investigations remains on patient-centered outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease PubMed



[pubmed.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]
- 4. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. | Semantic Scholar [semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Dexrabeprazole clinical trial results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173243#cross-study-comparison-of-dexrabeprazoleclinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com